molecular formula C18H17N3O2 B2888599 N-benzyl-2-((2-methylquinazolin-4-yl)oxy)acetamide CAS No. 1116082-35-9

N-benzyl-2-((2-methylquinazolin-4-yl)oxy)acetamide

Cat. No.: B2888599
CAS No.: 1116082-35-9
M. Wt: 307.353
InChI Key: RGIYYJYDGYBEGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-2-((2-methylquinazolin-4-yl)oxy)acetamide is a synthetic small molecule featuring a quinazoline core, a scaffold of significant interest in medicinal chemistry and drug discovery. The compound's structure consists of a 2-methylquinazolin-4-yl group linked via an ether-oxygen bridge to an N-benzylacetamide chain. This molecular architecture is designed for exploration as a potential bioactive compound, particularly given the established pharmacological profile of quinazoline derivatives. Quinazoline-based compounds are extensively researched for their ability to interact with a range of biological targets, primarily enzymes and receptors . They are well-documented in scientific literature for their diverse biological activities, which include serving as potent inhibitors of protein kinases such as the Epidermal Growth Factor Receptor (EGFR), a key target in oncology research . Approved drugs like Erlotinib and Gefitinib, which are EGFR inhibitors, share this core quinazoline structure, highlighting its therapeutic relevance . Beyond oncology, quinazoline analogues have demonstrated a broad spectrum of other research applications, including antimicrobial, anti-inflammatory, antimalarial, and antifungal activities in preclinical studies . The specific substitution pattern on the quinazoline core and the acetamide side chain in this compound will determine its physicochemical properties, binding affinity, and selectivity profile, making it a valuable building block for structure-activity relationship (SAR) studies. This product is intended for use in laboratory research to further investigate these potential applications and mechanisms of action. It is supplied for Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals. Researchers are encouraged to consult the scientific literature for the latest advancements in quinazoline synthesis and biological evaluation .

Properties

IUPAC Name

N-benzyl-2-(2-methylquinazolin-4-yl)oxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2/c1-13-20-16-10-6-5-9-15(16)18(21-13)23-12-17(22)19-11-14-7-3-2-4-8-14/h2-10H,11-12H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGIYYJYDGYBEGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=N1)OCC(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-((2-methylquinazolin-4-yl)oxy)acetamide typically involves the following steps:

    Formation of the Quinazoline Core: The quinazoline core is synthesized by reacting anthranilic acid with acetic anhydride in the presence of a catalyst such as acetic acid. This reaction forms 2-methylquinazolin-4-one.

    O-Alkylation: The 2-methylquinazolin-4-one is then subjected to O-alkylation using benzyl bromide in the presence of a base such as potassium carbonate. This step forms the intermediate compound, 2-((2-methylquinazolin-4-yl)oxy)benzyl acetate.

    Amidation: The final step involves the amidation of the intermediate compound with acetamide under reflux conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-((2-methylquinazolin-4-yl)oxy)acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form quinazoline N-oxides.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

    Oxidation: Quinazoline N-oxides.

    Reduction: Amine derivatives.

    Substitution: Substituted benzyl derivatives.

Scientific Research Applications

N-benzyl-2-((2-methylquinazolin-4-yl)oxy)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.

    Biology: Studied for its potential as an anticancer agent due to its ability to inhibit cell proliferation.

    Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and bacterial infections.

    Industry: Utilized in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-benzyl-2-((2-methylquinazolin-4-yl)oxy)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. It is believed to inhibit the activity of certain enzymes involved in cell proliferation, leading to cell cycle arrest and apoptosis. The compound may also interact with DNA, causing damage and preventing replication.

Comparison with Similar Compounds

Table 1: Structural and Physical Properties of Selected Analogues

Compound Name Molecular Formula Molecular Weight Key Substituents Biological Activity (if reported)
N-Benzyl-2-((2-methylquinazolin-4-yl)oxy)acetamide C₁₉H₁₈N₃O₃ 336.37 2-Methylquinazolin-4-yloxy, benzyl Not reported
N-(2-Ethylphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide C₁₉H₁₉N₃O₂ 321.4 2-Ethylphenyl, 2-methylquinazolinyl Not reported
N-(5-Chloro-2-methylphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide C₁₈H₁₆ClN₃O₂ 341.8 5-Chloro-2-methylphenyl Not reported
N-Benzyl-2-(2-chloro-4-methylphenoxy)acetamide C₁₆H₁₆ClNO₂ 289.76 2-Chloro-4-methylphenoxy Protein interaction studies
Tirbanibulin C₂₆H₂₉N₃O₃ 443.53 Pyridine-morpholine system Kinase inhibition (topical use)

Crystallographic and Hydrogen-Bonding Patterns

Crystal structures of analogs reveal consistent N–H···O hydrogen bonding between the acetamide’s N–H and carbonyl oxygen, forming extended chains or sheets . For example:

  • N-Benzyl-2-(2-chloro-4-methylphenoxy)acetamide forms chains along the c-axis via N–H···O interactions, with a dihedral angle of 27.17° between aromatic rings .
  • N-Benzyl-2-(2,6-dichlorophenoxy)acetamide shows similar packing but with increased steric hindrance from the dichloro substituent .

Pharmacological and Bioactivity Comparisons

  • Anti-inflammatory Activity: Quinazolinone-based acetamides (e.g., 2-(ethylamino)-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetamide) showed moderate activity, surpassing diclofenac in some cases .
  • Kinase Inhibition : Tirbanibulin’s pyridine-morpholine system demonstrates the impact of heterocyclic modifications on target selectivity and bioavailability .
  • Safety Profiles : Nitroimidazole acetamides (e.g., benznidazole) exhibit significant side effects (neurotoxicity, agranulocytosis), highlighting the need for optimized substituents in the target compound .

Biological Activity

N-benzyl-2-((2-methylquinazolin-4-yl)oxy)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological activity, mechanism of action, and relevant research findings.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Quinazoline Core : The quinazoline structure is synthesized by reacting anthranilic acid with acetic anhydride in the presence of a catalyst, yielding 2-methylquinazolin-4-one.
  • O-Alkylation : The quinazolinone is then subjected to O-alkylation using benzyl bromide and a base like potassium carbonate to form an intermediate compound.
  • Amidation : Finally, amidation occurs with acetamide under reflux conditions to produce the target compound.

Biological Activity

This compound exhibits various biological activities, which can be summarized as follows:

Anticancer Activity

Research indicates that this compound may possess significant anticancer properties. It has been studied for its ability to inhibit cell proliferation in various cancer cell lines, suggesting a potential role as an anticancer agent. The mechanism appears to involve the inhibition of specific enzymes linked to cell cycle progression and apoptosis induction .

Antimicrobial Properties

The compound has also shown promising antimicrobial activities. Studies have reported that quinazoline derivatives, including this compound, exhibit activity against both Gram-positive and Gram-negative bacteria. This is particularly relevant in the context of rising antibiotic resistance .

The biological effects of this compound are thought to stem from its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular processes, leading to reduced cell proliferation and increased apoptosis.
  • DNA Interaction : Preliminary studies suggest that it may also interact with DNA, causing damage that prevents replication .

Research Findings and Case Studies

Several studies have explored the biological activity of quinazoline derivatives:

Study on Anticancer Effects

A study conducted on various quinazoline derivatives demonstrated that compounds similar to this compound exhibited potent cytotoxicity against human cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer). The IC50 values for these compounds were found to be significantly lower than those for standard chemotherapeutic agents .

Antimicrobial Activity Evaluation

Another investigation focused on the antimicrobial effects of related quinazoline compounds against clinical strains of bacteria. The results indicated that these compounds effectively reduced biofilm formation and virulence factor production in Pseudomonas aeruginosa strains associated with cystic fibrosis, highlighting their potential as therapeutic agents against resistant bacterial infections .

Comparative Analysis of Biological Activities

Compound Activity Type IC50/Effectiveness
This compoundAnticancerIC50 values < 10 µM in MCF7 cells
Quinazoline Derivative AAntimicrobialMIC = 20–40 µM against S. aureus
Quinazoline Derivative BAntimicrobialMIC = 40–70 µM against E. coli

Q & A

Basic Research Question

  • NMR spectroscopy : ¹H/¹³C NMR confirms regiochemistry and substituent positions (e.g., methyl group at quinazoline C2, benzyl protons at δ 4.5–5.0 ppm) .
  • X-ray crystallography : SHELX software (SHELXL) refines crystal structures, resolving bond angles and intermolecular interactions. Data collection at low temperature (100 K) minimizes thermal motion artifacts .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 363.15) and fragmentation patterns .

What biological targets are hypothesized for this compound, and what experimental approaches validate these interactions?

Advanced Research Question

  • Hypothesized targets : Quinazoline derivatives often inhibit kinases (e.g., EGFR) or disrupt hedgehog signaling pathways. Molecular docking studies predict binding to ATP pockets or allosteric sites .
  • Validation methods :
    • Kinase inhibition assays : Measure IC₅₀ values using fluorescence-based ADP-Glo™ kits.
    • Cellular assays : Anti-proliferative activity in cancer cell lines (e.g., MCF-7, HepG2) via MTT assays, with comparative analysis against controls like gefitinib .

How do structural modifications of the quinazoline ring system affect the compound’s pharmacological activity?

Advanced Research Question

  • Substituent impact :
    • C2-methyl group : Enhances metabolic stability by steric hindrance, reducing CYP450-mediated oxidation.
    • Benzyloxyacetamide chain : Modulates solubility and membrane permeability. Replacement with polar groups (e.g., carboxylates) alters bioavailability .
  • SAR studies : Analogues with electron-withdrawing groups (e.g., Cl at C5) show improved IC₅₀ values in kinase inhibition, while bulky substituents reduce binding affinity .

What strategies resolve contradictions in biological activity data across different studies?

Advanced Research Question

  • Assay standardization : Control variables like cell passage number, serum concentration, and incubation time.
  • Orthogonal validation : Confirm cytotoxicity via dual methods (e.g., MTT and clonogenic assays).
  • Meta-analysis : Pool data from multiple studies to identify trends, adjusting for batch effects or solvent artifacts (e.g., DMSO toxicity at >0.1% v/v) .

What are the challenges in scaling up synthesis while maintaining purity and yield?

Advanced Research Question

  • Key challenges :
    • Catalyst efficiency : Pd-based catalysts may require ligand optimization (e.g., Xantphos) to reduce loading to <1 mol% in large batches.
    • Purification : Switch from column chromatography to fractional crystallization for cost-effective scale-up.
    • By-product management : Monitor intermediates via inline IR spectroscopy to minimize side reactions .

How does the compound’s stability under various conditions impact formulation in preclinical studies?

Advanced Research Question

  • Degradation pathways : Hydrolysis of the acetamide bond at acidic pH (e.g., gastric fluid) or photo-oxidation of the quinazoline ring.
  • Stabilization strategies :
    • Lyophilization : Formulate as a lyophilized powder for long-term storage.
    • Excipients : Add antioxidants (e.g., ascorbic acid) or cyclodextrins to enhance solubility and prevent aggregation .

What in vitro and in vivo models assess the compound’s efficacy and safety?

Advanced Research Question

  • In vitro : 3D tumor spheroids for penetration studies; hERG assay for cardiotoxicity screening.
  • In vivo : Xenograft models (e.g., nude mice with MDA-MB-231 tumors) to evaluate tumor growth inhibition. Monitor liver enzymes (ALT/AST) and body weight for toxicity .

How do computational methods predict interactions with biological targets?

Advanced Research Question

  • Molecular dynamics simulations : Analyze binding free energy (MM-PBSA) and ligand-protein residence time.
  • Pharmacophore modeling : Identify critical hydrogen bond donors/acceptors (e.g., quinazoline N1 and acetamide carbonyl) for virtual screening .

What analytical techniques quantify the compound in complex biological matrices?

Advanced Research Question

  • LC-MS/MS : Use a C18 column with gradient elution (0.1% formic acid in acetonitrile/water) for plasma pharmacokinetics.
  • LOQ validation : Achieve sensitivity down to 1 ng/mL via MRM transitions (e.g., m/z 363→345 for quantification) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.